molecular formula C₁₀H₁₇NO₃ B154973 methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 65913-90-8

methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B154973
CAS No.: 65913-90-8
M. Wt: 199.25 g/mol
InChI Key: QIQNNBXHAYSQRY-JSXQXQAOSA-N
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Description

Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[321]octane-2-carboxylate is a chemical compound belonging to the tropane alkaloid family This compound is known for its complex bicyclic structure, which includes a nitrogen atom and several stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. the principles of stereoselective synthesis and the use of chiral catalysts or auxiliaries are likely to be employed to ensure the high enantiomeric purity required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a ligand for various receptors.

    Medicine: Due to its structural similarity to tropane alkaloids, it is investigated for its potential therapeutic effects, including analgesic and stimulant properties.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, potentially modulating the activity of neurotransmitters like dopamine and acetylcholine. This interaction can lead to various pharmacological effects, depending on the receptor subtype and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7-,8+,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQNNBXHAYSQRY-JSXQXQAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1C([C@H](C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65913-90-8
Record name NSC72855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Name
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
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